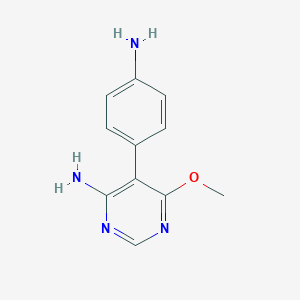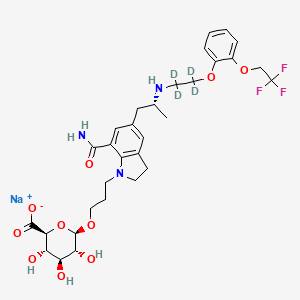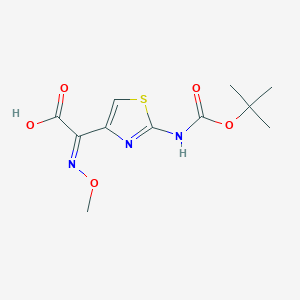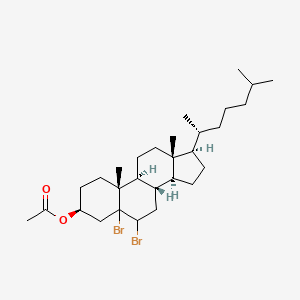![molecular formula C14H20N2O3S B13854523 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide is a chemical compound with a complex structure that includes a thiophene ring, a morpholine ring, and an acetyl group
Vorbereitungsmethoden
The synthesis of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the morpholine ring separately. These rings are then linked through a series of reactions that introduce the acetyl group and the propyl chain. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications .
Vergleich Mit ähnlichen Verbindungen
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can be compared with other similar compounds that contain thiophene or morpholine rings. Some similar compounds include:
5-acetyl-2-thiophenecarboxamide: Lacks the morpholine ring and propyl chain, leading to different chemical properties and applications.
N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide: Lacks the acetyl group, which can affect its reactivity and biological activity.
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-furanecarboxamide:
Eigenschaften
Molekularformel |
C14H20N2O3S |
|---|---|
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
5-acetyl-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-11(17)12-3-4-13(20-12)14(18)15-5-2-6-16-7-9-19-10-8-16/h3-4H,2,5-10H2,1H3,(H,15,18) |
InChI-Schlüssel |
ASMWBCKTOMCEOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)

![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)



![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)



